
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is a complex organic compound with a unique structure that includes both a dithiane ring and an indolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine typically involves multiple steps, starting with the preparation of the dithiane ring followed by the formation of the indolizine ring. Common reagents used in these reactions include organolithium reagents, halogenated compounds, and various catalysts to facilitate ring formation and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the indolizine ring or other functional groups.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science and catalysis.
Wirkmechanismus
The mechanism by which 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(2-propyl-1,3-dithian-2-yl)methanol: This compound shares the dithiane ring but differs in the rest of its structure.
2-Propyl-1,3-dithiane: A simpler compound with just the dithiane ring and a propyl group.
Uniqueness
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is unique due to its combination of the dithiane and indolizine rings, which imparts distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
89556-98-9 |
|---|---|
Molekularformel |
C15H25NS2 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
8-(2-propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C15H25NS2/c1-2-8-15(17-11-5-12-18-15)13-6-3-9-16-10-4-7-14(13)16/h6,14H,2-5,7-12H2,1H3 |
InChI-Schlüssel |
KTTBFQIVCNOMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(SCCCS1)C2=CCCN3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

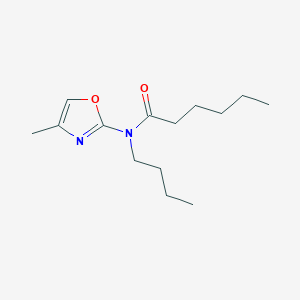
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)

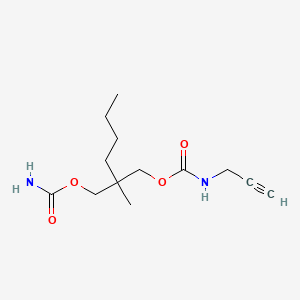
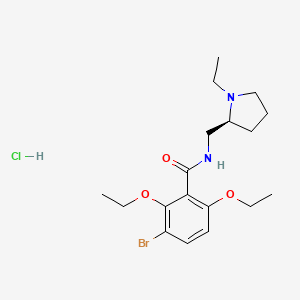

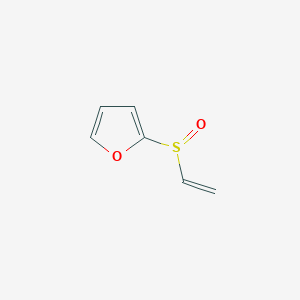
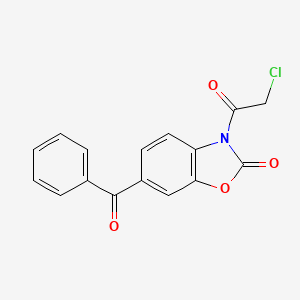
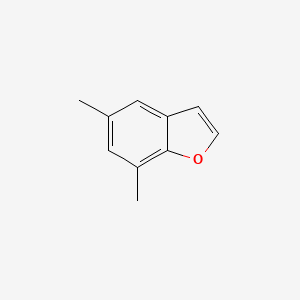
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
